

A Researcher's Guide to the Comparative Genomics of Zinc Transporter Families

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Zinc

Cat. No.: B046588

[Get Quote](#)

Introduction: The Central Role of Zinc in Biology and the Transporters That Govern Its Homeostasis

Zinc is a trace element with a profound impact on biological systems. It serves as a crucial cofactor for a vast array of enzymes and transcription factors, playing an indispensable role in processes ranging from DNA synthesis and protein folding to immune function and neurotransmission. However, the very properties that make **zinc** an excellent catalytic and structural component also render it potentially toxic in excess. Consequently, organisms have evolved a sophisticated network of proteins to meticulously control the uptake, efflux, and intracellular compartmentalization of **zinc**, a state known as **zinc** homeostasis.

At the heart of this regulatory network are two major superfamilies of **zinc** transporter proteins: the ZnT (SLC30) family and the ZIP (SLC39A) family.^{[1][2]} These two families work in opposition to maintain the delicate balance of intracellular **zinc**. ZnT transporters are responsible for the efflux of **zinc** from the cytoplasm, either out of the cell or into intracellular organelles for storage.^{[1][2]} Conversely, ZIP transporters mediate the influx of **zinc** into the cytoplasm from the extracellular environment or from intracellular stores.^{[1][2]} The coordinated action of these transporters is fundamental to cellular signaling, and dysregulation of their function is implicated in a growing number of human diseases.^{[3][4][5]}

This guide provides a comprehensive overview of the comparative genomics of these two critical **zinc** transporter families. It is designed for researchers, scientists, and drug development professionals seeking to understand the classification, evolution, and functional

analysis of these vital proteins. We will delve into the computational methods for their comparative analysis and provide a detailed experimental protocol for their functional characterization, empowering researchers to explore the roles of these transporters in their own systems of interest.

Part 1: Classification and Diversity of Zinc Transporter Families

The ZnT (SLC30) Family: The Gatekeepers of Zinc Efflux and Sequestration

The ZnT (solute carrier family 30) family members are responsible for lowering cytosolic **zinc** concentrations.^[6] They are predicted to have six transmembrane domains with both the N- and C-termini located in the cytoplasm.^[6] The human SLC30 family consists of ten members, which can be further classified into four subfamilies based on sequence similarity.^[7]

Transporter	Subfamily	Primary Function & Location
ZnT1 (SLC30A1)	III	Plasma membrane zinc efflux. [6][7]
ZnT2 (SLC30A2)	II	Sequestration of zinc into vesicles in secretory tissues like the mammary gland.[7]
ZnT3 (SLC30A3)	II	Loading of zinc into synaptic vesicles in glutamatergic neurons.[6][7]
ZnT4 (SLC30A4)	II	Zinc transport in secretory tissues.[7]
ZnT5 (SLC30A5)	I	Zinc transport into the early secretory pathway; forms heterodimers with ZnT6.[7]
ZnT6 (SLC30A6)	IV	Functions with ZnT5 in the early secretory pathway.[7]
ZnT7 (SLC30A7)	I	Zinc transport into the Golgi apparatus.[7]
ZnT8 (SLC30A8)	II	Loading of zinc into insulin granules in pancreatic β -cells. [7]
ZnT9 (SLC30A9)	IV	Mitochondrial zinc homeostasis.
ZnT10 (SLC30A10)	III	Manganese and zinc efflux.[2]

The ZIP (SLC39A) Family: The Mediators of Zinc Influx

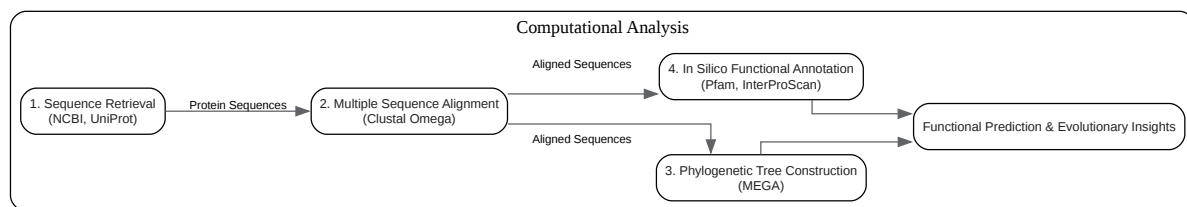
The ZIP (Zrt-, Irt-like protein; solute carrier family 39A) family comprises fourteen members in humans and is responsible for increasing cytosolic **zinc** levels.[8][9] Most ZIP transporters are predicted to have eight transmembrane domains with their N- and C-termini on the extracellular

or luminal side.[2][8] The ZIP family is divided into four subfamilies, with the LIV-1 subfamily being the largest.[8][10]

Transporter	Subfamily	Primary Function & Location
ZIP1 (SLC39A1)	II	Ubiquitously expressed; plasma membrane zinc uptake.[10]
ZIP2 (SLC39A2)	II	Zinc uptake in various tissues, regulated by zinc status.[10]
ZIP3 (SLC39A3)	II	Zinc uptake, with expression regulated by zinc levels.[10]
ZIP4 (SLC39A4)	LIV-1	Critical for intestinal zinc absorption.[8]
ZIP5 (SLC39A5)	LIV-1	Basolateral zinc transporter in enterocytes and pancreatic acinar cells.
ZIP6 (SLC39A6)	LIV-1	Involved in zinc signaling and cell migration.
ZIP7 (SLC39A7)	LIV-1	Release of zinc from the endoplasmic reticulum/Golgi into the cytoplasm.
ZIP8 (SLC39A8)	LIV-1	Transport of zinc and other divalent cations.
ZIP9 (SLC39A9)	LIV-1	Androgen receptor and zinc transporter.
ZIP10 (SLC39A10)	LIV-1	Involved in B-cell development and cell migration.
ZIP11 (SLC39A11)	LIV-1	Intracellular zinc transport.
ZIP12 (SLC39A12)	LIV-1	Expressed in the central nervous system.
ZIP13 (SLC39A13)	LIV-1	Golgi-resident transporter involved in connective tissue development.

ZIP14 (SLC39A14)

LIV-1


Transport of zinc and non-transferrin-bound iron.

An Evolutionary Perspective

The presence of both ZnT and ZIP transporter families across all domains of life, from bacteria to humans, underscores their ancient origins and fundamental importance in cellular physiology.[11][12] The diversity within each family is a testament to the evolutionary pressures that have shaped **zinc** homeostasis to meet the specific needs of different organisms and cell types.

Part 2: A Practical Guide to the Comparative Genomics Analysis of Zinc Transporters

Objective: This section provides a step-by-step workflow for the identification and comparative analysis of **zinc** transporter families from genomic and proteomic data. This approach allows for the inference of evolutionary relationships and the prediction of transporter function.

[Click to download full resolution via product page](#)

Computational workflow for comparative genomics of **zinc** transporters.

Step-by-Step Computational Protocol

1. Sequence Retrieval

- Causality: The foundation of any comparative analysis is a comprehensive set of homologous protein sequences. The goal is to gather known and putative **zinc** transporter sequences from the species of interest.
- Databases:
 - NCBI (National Center for Biotechnology Information): A primary source for nucleotide and protein sequences.
 - UniProt: A high-quality, manually curated protein sequence database.[\[13\]](#)
- Procedure:
 - Obtain the amino acid sequence of a known human or yeast **zinc** transporter (e.g., human ZnT1 or ZIP1) from UniProt.
 - Use this sequence as a query in a BLASTp (protein-protein BLAST) search against the proteomes of your target organisms on the NCBI website.
 - Carefully examine the search results, prioritizing hits with low E-values and high sequence identity.
 - Download the FASTA formatted sequences of the identified putative transporters.

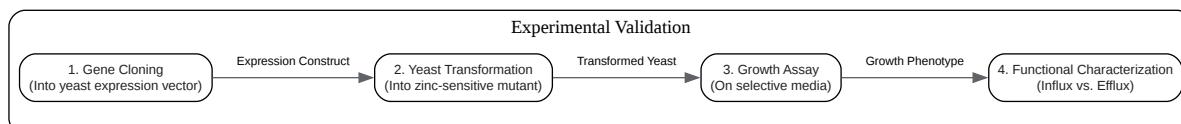
2. Multiple Sequence Alignment

- Causality: To infer evolutionary relationships, it is essential to align the homologous sequences to identify conserved regions and residues. This alignment forms the basis for constructing a phylogenetic tree.
- Tools:
 - Clustal Omega: A widely used and accurate multiple sequence alignment program.[\[9\]](#)[\[11\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
 - MAFFT: Another popular and fast alignment tool.
- Procedure:

- Navigate to the Clustal Omega web server.
- Paste your collected FASTA sequences into the input box.
- Select "Protein" as the sequence type.
- Keep the default alignment parameters for the initial analysis.
- Submit the job and download the resulting alignment file in a suitable format (e.g., ClustalW or FASTA).

3. Phylogenetic Tree Construction

- Causality: A phylogenetic tree visually represents the evolutionary history of a protein family, with branch lengths indicating the degree of divergence. This allows for the classification of newly identified transporters into known subfamilies.
- Software:
 - MEGA (Molecular Evolutionary Genetics Analysis): A user-friendly and powerful software package for phylogenetic analysis.[\[3\]](#)[\[4\]](#)[\[7\]](#)[\[17\]](#)[\[18\]](#)
- Procedure:
 - Open the MEGA software and load your multiple sequence alignment file.
 - From the "Phylogeny" menu, choose a tree-building method. The Neighbor-Joining method is a good starting point for its speed, while the Maximum Likelihood method is generally more accurate but computationally intensive.[\[4\]](#)[\[10\]](#)
 - Select the appropriate substitution model for your protein data. MEGA can help you find the best-fit model.
 - Set the number of bootstrap replications to 1000 to assess the statistical support for the tree's branches.
 - Compute the tree. The resulting tree can be customized for visualization and publication.


- Interpretation: Analyze the branching patterns of the tree. Sequences that cluster together with known members of a specific subfamily (e.g., ZnT subfamily II) are likely to share a similar function.[6][8][10][19]

4. In Silico Functional Annotation

- Causality: To further support functional predictions, it is crucial to identify conserved protein domains and motifs that are characteristic of **zinc** transporters.
- Tools:
 - Pfam: A database of protein families, each represented by multiple sequence alignments and hidden Markov models.[20][21]
 - InterProScan: A tool that scans protein sequences against the InterPro database, which integrates information from multiple domain and family databases, including Pfam.[13][22][23]
- Procedure:
 - Submit your protein sequences to the InterProScan web server.
 - Analyze the output to identify conserved domains such as the "Cation Efflux" domain (Pfam: PF01545) in ZnT transporters or the "ZIP" domain (Pfam: PF02535) in ZIP transporters.
 - The presence of these domains provides strong evidence that the identified proteins are indeed **zinc** transporters.

Part 3: Experimental Validation of Zinc Transporter Function

Objective: Computational predictions provide valuable hypotheses, but experimental validation is essential to confirm the function of a putative **zinc** transporter. This section details a robust protocol for a yeast complementation assay.

[Click to download full resolution via product page](#)

Experimental workflow for functional characterization of **zinc** transporters.

A Detailed Protocol for Yeast Complementation Assay

- Trustworthiness: This protocol is a self-validating system. The use of both positive and negative controls (empty vector) and growth media with varying **zinc** concentrations allows for a clear and unambiguous determination of transporter function.
- Principle: The yeast *Saccharomyces cerevisiae* is an excellent model system for studying transporter function. Strains have been engineered to be deficient in their endogenous **zinc** uptake systems (e.g., the *zrt1Δzrt2Δ* double mutant), making them hypersensitive to low **zinc** concentrations.^{[1][24]} Expression of a heterologous protein that can transport **zinc** into the cell will rescue the growth of this mutant on **zinc**-limited media. Conversely, a **zinc**-effluxing transporter can be identified by its ability to confer tolerance to high, otherwise toxic, **zinc** concentrations.
- Materials:
 - Yeast Strain: *Saccharomyces cerevisiae* DY1457 (MAT α ade6 can1 his3 leu2 trp1 ura3) and its isogenic derivatives ZHY3 (*zrt1Δ zrt2Δ*).
 - Yeast Expression Vector: pYES-DEST52 (a galactose-inducible expression vector with a URA3 selectable marker).
 - Growth Media:
 - YPD: Rich medium for general yeast growth.

- Synthetic Complete (SC) drop-out medium: Lacking uracil (SC-Ura) for selecting transformed yeast.
- Low-**Zinc** Medium (LZM): Synthetic defined medium with a low, controlled concentration of **zinc**, supplemented with the chelator EDTA to further reduce **zinc** availability.
- High-**Zinc** Medium: SC-Ura medium supplemented with high concentrations of ZnCl₂ (e.g., 5-10 mM).

- Step-by-Step Procedure:
 - Gene Cloning:
 - Amplify the full-length coding sequence of your putative transporter gene by PCR.
 - Clone the PCR product into the pYES-DEST52 vector using standard molecular biology techniques (e.g., Gateway cloning or restriction enzyme digestion and ligation).
 - Verify the sequence of the resulting construct.
 - Yeast Transformation:
 - Prepare competent yeast cells of the zrt1Δzrt2Δ strain using the lithium acetate/polyethylene glycol (LiAc/PEG) method.[25][26][27]
 - Transform the yeast with your transporter construct and an empty pYES-DEST52 vector as a negative control.
 - Plate the transformed cells on SC-Ura agar plates to select for successful transformants.[28] Incubate at 30°C for 2-3 days until colonies appear.
 - Growth Assay (Spot Test):
 - Inoculate single colonies of each transformant (your transporter and the empty vector control) into liquid SC-Ura medium containing 2% raffinose (as a non-inducing carbon source) and grow overnight at 30°C.
 - The next day, dilute the cultures to an OD₆₀₀ of 1.0.

- Perform a 10-fold serial dilution of each culture.
- Spot 5 μ L of each dilution onto a series of agar plates:
 - SC-Ura with 2% galactose (to induce expression).
 - LzM with 2% galactose and a low **zinc** concentration (e.g., 1 μ M ZnCl₂).
 - SC-Ura with 2% galactose and a high **zinc** concentration (e.g., 5 mM ZnCl₂).
- Incubate the plates at 30°C for 3-5 days and document the growth.

○ Interpretation of Results:

- **Zinc** Influx (ZIP-like): If your transporter rescues the growth of the zrt1 Δ zrt2 Δ mutant on low-**zinc** medium compared to the empty vector control, it is functioning as a **zinc** influxer.
- **Zinc** Efflux (ZnT-like): If your transporter enhances the growth of the yeast on high-**zinc** medium compared to the empty vector control, it is functioning as a **zinc** effluxer.

Alternative and Complementary Techniques

- Radioisotope Uptake Assays: For a more quantitative assessment of **zinc** transport, assays using radioactive ⁶⁵Zn can be performed in mammalian cell lines (e.g., HEK293 or HeLa cells) transiently or stably expressing the transporter of interest.[29]
- Fluorescent **Zinc** Probes: Intracellular **zinc** dynamics can be monitored in real-time using **zinc**-sensitive fluorescent dyes (e.g., FluoZin-3) in cells overexpressing the transporter.

Part 4: Data Interpretation and Case Studies

Connecting Genotype to Phenotype: The Case of Acrodermatitis Enteropathica

The power of comparative genomics lies in its ability to link genetic variations to physiological outcomes. A prime example is Acrodermatitis Enteropathica (AE), a rare autosomal recessive disorder characterized by severe **zinc** deficiency.[5][30][31][32][33] Genetic studies have

unequivocally linked AE to loss-of-function mutations in the SLC39A4 gene, which encodes the ZIP4 transporter.[\[5\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)

ZIP4 is highly expressed in the enterocytes of the small intestine and is responsible for the initial uptake of dietary **zinc**. Mutations in ZIP4 impair this process, leading to systemic **zinc** deficiency with devastating consequences, including severe dermatitis, diarrhea, and alopecia.[\[5\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#) Functional studies of AE-associated mutations have revealed that they can disrupt ZIP4 function through various mechanisms, including impaired protein folding and trafficking to the plasma membrane, or a direct reduction in **zinc** transport activity.[\[5\]](#)[\[30\]](#)[\[32\]](#) This clear genotype-phenotype correlation highlights the critical role of ZIP4 in human **zinc** homeostasis and serves as a paradigm for understanding the physiological importance of **zinc** transporters.

Conclusion: Future Directions in Zinc Transporter Research

The field of **zinc** transporter biology is rapidly evolving. While we have made significant strides in identifying and classifying these transporters, many questions remain. The intricate interplay between different ZnT and ZIP family members in regulating **zinc** signaling pathways is an area of intense research.[\[3\]](#)[\[4\]](#)[\[5\]](#) Furthermore, the growing recognition of the involvement of **zinc** transporters in a wide range of diseases, from diabetes to cancer, has positioned them as promising therapeutic targets. The comparative genomics and functional characterization approaches outlined in this guide provide a powerful toolkit for researchers to unravel the complexities of **zinc** homeostasis and its role in health and disease.

References

- Kambe, T., Taylor, K. M., & Fu, D. (2021). **Zinc** homeostasis and signaling in health and diseases. *Journal of Biological Chemistry*, 296, 100598. [\[Link\]](#)
- Gao, H., Chen, X., & He, Y. (2024). Cellular **zinc** metabolism and **zinc** signaling: from biological functions to diseases and therapeutic targets. *Signal Transduction and Targeted Therapy*, 9(1), 1-17. [\[Link\]](#)
- Haase, H., & Rink, L. (2009). Functional Significance of **Zinc**-Related Signaling Pathways in Immune Cells. *Annual Review of Nutrition*, 29, 133-152. [\[Link\]](#)
- Huang, L., & Gitschier, J. (2013). The SLC30 family of **zinc** transporters--a review of current understanding of their biological and pathophysiological roles. *Molecular aspects of medicine*, 34(2-3), 588–602. [\[Link\]](#)

- Haase, H., & Rink, L. (2009).
- Kambe, T. (Ed.). (2021).
- Wang, K., et al. (2024). Structural insights into human **zinc** transporter ZnT1 mediated Zn²⁺ efflux. *The EMBO Journal*, e116035. [\[Link\]](#)
- Liu, Q., et al. (2023). Cryo-electron microscopy structure of the **zinc** transporter from *Bordetella bronchiseptica*. RCSB PDB. [\[Link\]](#)
- Nishito, K., & Kambe, T. (2024). Structures, Mechanisms, and Physiological Functions of **Zinc** Transporters in Different Biological Kingdoms. *International Journal of Molecular Sciences*, 25(5), 3045. [\[Link\]](#)
- Kambe, T., Hashimoto, A., & Fujimoto, S. (2014). The SLC39 family of **zinc** transporters. *Molecular aspects of medicine*, 34(2-3), 536–548. [\[Link\]](#)
- Ma, J., & Zheng, S. (2024).
- Wikipedia. (n.d.). **Zinc** transporter protein.
- Ren, Q., & Paulsen, I. T. (2005). Comparative analyses of fundamental differences in membrane transport capabilities in prokaryotes and eukaryotes.
- AlphaFold DB. (2022). Computed structure model of **Zinc** transporter ZupT. RCSB PDB. [\[Link\]](#)
- Kumar, S., et al. (2020). Structure, Function, Regulation and Phylogenetic Relationship of ZIP Family Transporters of Plants. *Frontiers in Plant Science*, 11, 759. [\[Link\]](#)
- Kimura, T., & Kambe, T. (2013). The SLC30 family of **zinc** transporters - a review of current understanding of their biological and pathophysiological roles. *Molecular aspects of medicine*, 34(2-3), 521–535. [\[Link\]](#)
- Taylor, K. M., et al. (2017). Summary of the structural features of ZIP transporters.
- Lichten, L. A., & Cousins, R. J. (2014). The families of **zinc** (SLC30 and SLC39) and copper (SLC31) transporters. *Molecular aspects of medicine*, 34(2-3), 506–520. [\[Link\]](#)
- Dufner-Beattie, J., et al. (2007). Slc39a1 to 3 (subfamily II) Zip genes in mice have unique cell-specific functions during adaptation to **zinc** deficiency. *American Journal of Physiology-Cell Physiology*, 292(4), C1349-C1358. [\[Link\]](#)
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SLC30 **zinc** transporter family.
- Ren, Q., & Paulsen, I. T. (2005). Comparative Analyses of Fundamental Differences in Membrane Transport Capabilities in Prokaryotes and Eukaryotes. *TransportDB 2.0*. [\[Link\]](#)
- Ren, Q., & Paulsen, I. T. (2005). Comparative Analyses of Fundamental Differences in Membrane Transport Capabilities in Prokaryotes and Eukaryotes.
- Kambe, T., et al. (2015). Current understanding of ZIP and ZnT **zinc** transporters in human health and diseases. *Cellular and Molecular Life Sciences*, 72(22), 4019–4033. [\[Link\]](#)
- Bar-Haim, S., et al. (2023). TransAAP: an automated annotation pipeline for membrane transporter prediction in bacterial genomes. *Nucleic Acids Research*, 51(W1), W375-W381. [\[Link\]](#)

- Creative Biolabs. (n.d.). Solute Carrier Family 39 (**Zinc** Transporter ZIP).
- Al-Obeed, O., et al. (2022). Phylogenetic tree of the human ZIP family of **zinc** transporters.
- bio.tools. (n.d.). TransAAP.
- Citiulo, F., et al. (2017). Pan-Domain Analysis of ZIP **Zinc** Transporters. *Journal of Fungi*, 3(4), 67. [\[Link\]](#)
- Smidt, K., et al. (2019). of the ZNT family. a phylogenetic tree of the ZNT family members.
- Proteomics DB. (n.d.). Isoform 2 of **Zinc** transporter 10 (Q3UVU3-2).
- Singh, A., & Gupta, D. (2016). PHYLOGENETIC RELATIONSHIPS IN ZnT SUPERFAMILY OF **ZINC** ION TRANSPORTERS IN SILICO.
- Ireland, S., et al. (2016). **Zinc**Bind—the database of **zinc** binding sites. *Nucleic Acids Research*, 44(D1), D479-D484. [\[Link\]](#)
- **Zinc**Bind. (n.d.). The Database of **Zinc** Binding Sites.
- Al-Assar, O. (2018). Biochemical Investigation of **Zinc** Transporters to Discover their Functional Mechanism in Cells. Cardiff University. [\[Link\]](#)
- Colvin, R. A., et al. (2010). **Zinc** transporters and their functional integration in mammalian cells. *Journal of Biological Chemistry*, 285(47), 36383–36387. [\[Link\]](#)
- Palmiter, R. D., & Findley, S. D. (1995). Cloning and functional characterization of a mammalian **zinc** transporter that confers resistance to **zinc**. *The EMBO journal*, 14(4), 639–649. [\[Link\]](#)
- UniProt Consortium. (n.d.). UniProt.
- Vargas-Muñiz, J. M., et al. (2018). Functional characterization of tzn1 and tzn2-**zinc** transporter genes in *Neurospora crassa*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Zinc-regulated genes in *Saccharomyces cerevisiae* revealed by transposon tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. bioinformaticsreview.com [bioinformaticsreview.com]

- 5. Acrodermatitis enteropathica mutations affect transport activity, localization and zinc-responsive trafficking of the mouse ZIP4 zinc transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Protein Phylogenies and Signature Sequences: A Reappraisal of Evolutionary Relationships among Archaeabacteria, Eubacteria, and Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ebi.ac.uk [ebi.ac.uk]
- 10. Evolution of proteins and proteomes: a phylogenetics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tripod.nih.gov [tripod.nih.gov]
- 13. Institute of Bioinformatics WWU Münster [bioinformatics.uni-muenster.de]
- 14. The Clustal Omega Multiple Alignment Package - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medium.com [medium.com]
- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. docs.nextstrain.org [docs.nextstrain.org]
- 20. InterPro [ebi.ac.uk]
- 21. Pfam is now hosted by InterPro [pfam.xfam.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. merckmillipore.com [merckmillipore.com]
- 26. med.nyu.edu [med.nyu.edu]
- 27. Yeast Transformation Protocols [sigmaaldrich.com]
- 28. med.upenn.edu [med.upenn.edu]
- 29. giffordbioscience.com [giffordbioscience.com]

- 30. academic.oup.com [academic.oup.com]
- 31. researchgate.net [researchgate.net]
- 32. Zinc transporter mutations linked to acrodermatitis enteropathica disrupt function and cause mistrafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Researcher's Guide to the Comparative Genomics of Zinc Transporter Families]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046588#comparative-genomics-of-zinc-transporter-families>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com